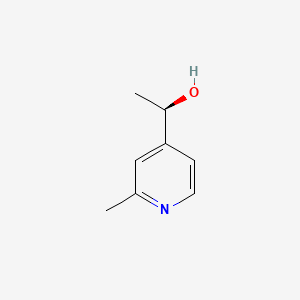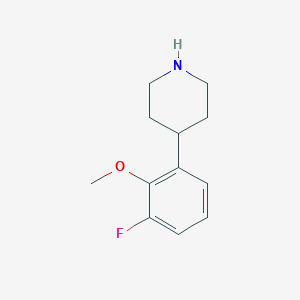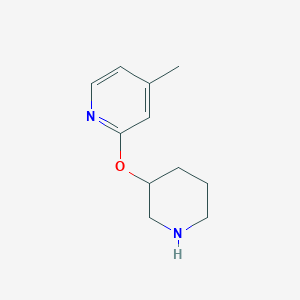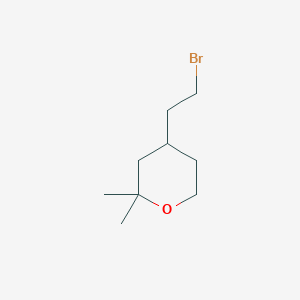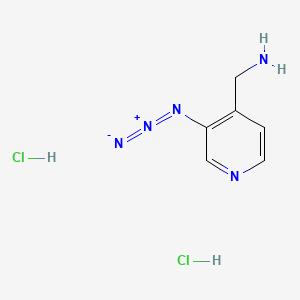
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, which imparts unique chemical properties. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
准备方法
The synthesis of 1-(3-Azidopyridin-4-yl)methanaminedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Reduction and Salt Formation: The intermediate product is then reduced to form the amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反应分析
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include reducing agents, catalysts, and specific solvents that facilitate the desired transformations. Major products formed from these reactions include amines, substituted pyridines, and triazoles.
科学研究应用
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the study of biomolecular interactions.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive azido group.
作用机制
The mechanism by which 1-(3-Azidopyridin-4-yl)methanaminedihydrochloride exerts its effects depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles, which are stable and bioorthogonal. This reaction is often catalyzed by copper (Cu) ions, enhancing the reaction rate and specificity.
相似化合物的比较
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride can be compared with other azido-substituted pyridines and related compounds:
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: This compound has a similar structure but with a methylimidazo group, which may impart different chemical properties and reactivity.
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: Another related compound with a pyrimidine ring, differing in its electronic and steric properties.
[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride:
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications, particularly in click chemistry and bioconjugation.
属性
分子式 |
C6H9Cl2N5 |
|---|---|
分子量 |
222.07 g/mol |
IUPAC 名称 |
(3-azidopyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-3-5-1-2-9-4-6(5)10-11-8;;/h1-2,4H,3,7H2;2*1H |
InChI 键 |
LGKAOJODYUVLKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CN)N=[N+]=[N-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
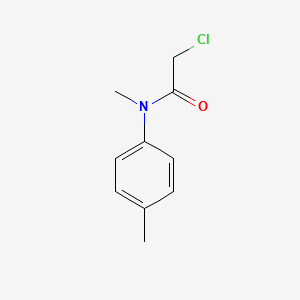

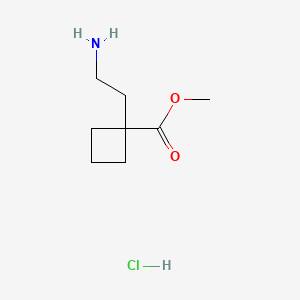

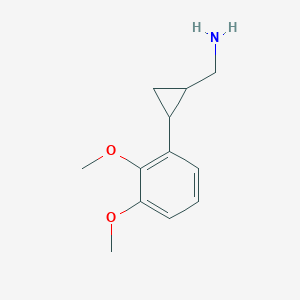
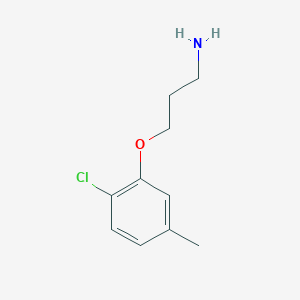
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)
